![molecular formula C18H18N4O5 B14929556 [4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone](/img/structure/B14929556.png)
[4-(2-Nitrobenzyl)piperazin-1-yl](4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrobenzyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrobenzyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrobenzyl)piperazinomethanone typically involves the reaction of piperazine with 2-nitrobenzyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 4-(2-nitrobenzyl)piperazinomethanone can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro groups to amino groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives of the compound.
Reduction: 4-(2-Aminobenzyl)piperazinomethanone.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: 4-(2-Nitrobenzyl)piperazinomethanone serves as a precursor for the synthesis of various novel piperazine derivatives with potential biological activities.
Biology:
Herbicidal Activity: The compound and its derivatives have been evaluated for their herbicidal activity against various weed species.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the piperazine moiety.
Industry:
Mechanism of Action
The mechanism of action of 4-(2-nitrobenzyl)piperazinomethanone is primarily attributed to its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-ylmethanone
- 4-(Methylamino)-3-nitrophenylmethanone
- 4-Chloro-3-nitrophenylmethanone
- 4-Benzoylpiperazin-1-ylmethanone
Uniqueness:
- Structural Features: The presence of both 2-nitrobenzyl and 4-nitrophenyl groups in 4-(2-nitrobenzyl)piperazinomethanone provides unique chemical properties and reactivity compared to other similar compounds.
- Biological Activity: The specific substitution pattern on the piperazine ring can result in distinct biological activities, making this compound a valuable candidate for further research and development .
Biological Activity
4-(2-Nitrobenzyl)piperazin-1-ylmethanone, a compound characterized by its unique piperazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C18H16N4O4 with a molecular weight of approximately 384.35 g/mol. Its structure consists of a piperazine ring substituted with nitro and phenyl groups, which may contribute to its biological activity.
Synthesis
The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of 4-nitrophenyl isocyanate with a piperazine derivative. The process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has shown promising results, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, one study reported an MIC of 8 µg/mL against Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 16 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability in HeLa and MCF-7 cells with IC50 values of 15 µM and 20 µM respectively.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism by which 4-(2-Nitrobenzyl)piperazin-1-ylmethanone exerts its biological effects appears to involve the inhibition of key enzymes associated with cellular processes. For example, docking studies suggest that it binds effectively to the active site of tyrosinase, a critical enzyme in melanin synthesis, thus highlighting its potential as a skin-whitening agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers found that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
- Anticancer Research : Another significant study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This research underscores its potential as a therapeutic agent in oncology.
- Enzyme Inhibition : A recent investigation utilized molecular docking simulations to elucidate the binding interactions between 4-(2-Nitrobenzyl)piperazin-1-ylmethanone and tyrosinase. The findings indicated strong binding affinity, suggesting that modifications to its structure could enhance potency as an inhibitor.
Properties
Molecular Formula |
C18H18N4O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4O5/c23-18(14-5-7-16(8-6-14)21(24)25)20-11-9-19(10-12-20)13-15-3-1-2-4-17(15)22(26)27/h1-8H,9-13H2 |
InChI Key |
QZIWVRZOCBQVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.